3'-Allyl-4'-hydroxyacetophenone
Overview
Description
3’-Allyl-4’-hydroxyacetophenone, also known as 4-Acetyl-2-allylphenol, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is characterized by the presence of an allyl group and a hydroxy group attached to an acetophenone core structure .
Scientific Research Applications
3’-Allyl-4’-hydroxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.
Safety and Hazards
3’-Allyl-4’-hydroxyacetophenone is classified as causing serious eye damage (Category 1, H318) . Protective measures such as wearing protective gloves, protective clothing, and eye/face protection are recommended when handling this compound . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
This compound is a derivative of acetophenone, which has been utilized in the synthesis of many heterocyclic compounds
Mode of Action
It’s known that acetophenones can participate in various organic reactions, including (pseudo)-two-, three- and four-component reactions . These reactions could potentially lead to changes in the activity of target proteins or enzymes, thereby altering cellular processes.
Biochemical Pathways
Acetophenones, in general, have been used in the synthesis of various heterocyclic compounds . These compounds could potentially interact with various biochemical pathways, but the exact mechanisms and downstream effects are currently unknown.
Preparation Methods
3’-Allyl-4’-hydroxyacetophenone can be synthesized through the thermal Claisen rearrangement of 4-(allyloxy)acetophenone. This reaction can be carried out in various solvents such as boiling N,N-dimethylaniline, diphenyl ether at 185°C, or without solvent at temperatures ranging from 200°C to 270°C . The yield of this reaction varies depending on the conditions, with reported yields ranging from 64% to 96% .
Chemical Reactions Analysis
3’-Allyl-4’-hydroxyacetophenone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3’-Allyl-4’-hydroxyacetophenone can be compared with other similar compounds such as:
4’-Hydroxyacetophenone: Lacks the allyl group, making it less reactive in certain chemical reactions.
2’-Hydroxyacetophenone: The position of the hydroxy group affects its reactivity and interaction with biological targets.
4’-Hydroxy-3’-methylacetophenone: The presence of a methyl group instead of an allyl group alters its chemical properties and applications
Properties
IUPAC Name |
1-(4-hydroxy-3-prop-2-enylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-7-9(8(2)12)5-6-11(10)13/h3,5-7,13H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTCWUFLNLZPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293476 | |
Record name | 3'-Allyl-4'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-05-4 | |
Record name | 3'-Allyl-4'-hydroxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3'-Allyl-4'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Allyl-4'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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